molecular formula C20H26ClNO B1374562 4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride CAS No. 1219949-12-8

4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride

Cat. No. B1374562
CAS RN: 1219949-12-8
M. Wt: 331.9 g/mol
InChI Key: XTMROLLYAZQTEK-UHFFFAOYSA-N
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Description

“4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride” is a chemical compound used in scientific experiments to research its biological properties and potential applications in various fields of research and industry. It’s also known as S-[2-(Diethylamino)ethyl] 2-[1,1′-biphenyl]-4-ylbutanethioate hydrochloride .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . The reaction involved a mixture of ethyl 4-({(2′-cyano-[1,1′-biphenyl]-4-yl)methyl}amino)benzoate, substituted phenacyl bromides, and anhydrous K2CO3 in acetonitrile, stirred for 24 hours at 27–30°C .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For instance, the molecular formula of S-[2-(Diethylamino)ethyl] 2-[1,1′-biphenyl]-4-ylbutanethioate hydrochloride is C22H30ClNOS .

Scientific Research Applications

Antibacterial Applications

This compound has been synthesized and screened for its potential antibacterial properties. The structure allows for interaction with bacterial cell components, potentially inhibiting growth or killing bacteria. This could be particularly useful in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Anticancer Research

The compound’s ability to interact with various biological pathways makes it a candidate for anticancer research. It may be involved in the inhibition of cancer cell proliferation or inducing apoptosis in malignant cells. Its efficacy and safety in this regard are subjects of ongoing studies .

Anti-Tuberculosis (TB) Activity

Given the global impact of tuberculosis, this compound’s potential anti-TB activity is significant. It could offer a new avenue for treatment, especially considering the need for new drugs due to the emergence of multi-drug resistant TB strains .

Molecular Docking Studies

Molecular docking studies have been carried out on this compound, targeting enzymes like P38 MAP kinase protein. These studies help in understanding the compound’s interaction at the molecular level, which is crucial for drug design and development .

Pharmacokinetics and Drug Development

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest good bioavailability, indicating its potential as a drug candidate. Its pharmacokinetic profile is essential for determining its suitability for further development into a therapeutic agent .

Enhancing Bioavailability

Modifications to the compound, such as the introduction of tetrazole moieties, aim to boost lipophilicity and enhance bioavailability. This could lead to the development of more effective pharmacological agents with fewer side effects .

Interaction with Enzymes and Receptors

The compound’s ability to interact with enzymes and receptors in organisms through non-covalent interactions opens up possibilities for a wide range of biological properties. This includes the development of novel medications that can target specific pathways or receptors .

Potential for Diverse Biological Properties

Due to its versatile structure, the compound may exhibit a range of biological properties, such as antifungal, anti-inflammatory, antimalarial, antiviral, and more. These properties make it a valuable subject for extensive pharmacological research .

properties

IUPAC Name

4-[2-[(4-phenylphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.ClH/c1-2-4-19(5-3-1)20-8-6-18(7-9-20)16-22-15-12-17-10-13-21-14-11-17;/h1-9,17,21H,10-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMROLLYAZQTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOCC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride

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